4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine

medicinal chemistry building block nucleophilic aromatic substitution

4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine is a trisubstituted pyrimidine building block (C₇H₉ClN₂O₂, MW 188.61 g/mol) featuring a chlorine leaving group at C4, a methoxy donor group at C6, and a methoxymethyl substituent at C2. This substitution pattern creates a regiospecifically addressable scaffold distinct from its dichloro or symmetrically disubstituted analogs.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 1281327-03-4
Cat. No. B1457400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine
CAS1281327-03-4
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCOCC1=NC(=CC(=N1)Cl)OC
InChIInChI=1S/C7H9ClN2O2/c1-11-4-6-9-5(8)3-7(10-6)12-2/h3H,4H2,1-2H3
InChIKeyPJDDSABKCQXOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine (CAS 1281327-03-4): Pyrimidine Building Block Procurement Guide


4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine is a trisubstituted pyrimidine building block (C₇H₉ClN₂O₂, MW 188.61 g/mol) featuring a chlorine leaving group at C4, a methoxy donor group at C6, and a methoxymethyl substituent at C2 . This substitution pattern creates a regiospecifically addressable scaffold distinct from its dichloro or symmetrically disubstituted analogs. The compound is supplied as a research intermediate with a typical purity specification of ≥95% and is classified under the MDL number MFCD22001824 [1]. Its primary value lies in its function as a mono-electrophilic pyrimidine core that enables sequential functionalization without the regioselectivity challenges encountered with 4,6-dichloro-2-(methoxymethyl)pyrimidine or 4-chloro-2,6-dimethoxypyrimidine .

Why 4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine Cannot Be Replaced by Common Analogs


Substituting this compound with its nearest structural neighbors—such as 4-chloro-2,6-dimethoxypyrimidine or 4,6-dichloro-2-(methoxymethyl)pyrimidine—introduces either additional reactive sites (leading to regioisomeric mixtures) or altered electronic profiles that shift LogP and polar surface area sufficiently to affect both reactivity and downstream pharmacokinetic properties [1]. The C2 methoxymethyl group is a protected hydroxymethyl equivalent that provides a synthetic handle unavailable in C2-methyl or C2-methoxy analogs, while the single C4 chlorine ensures unambiguous nucleophilic aromatic substitution without requiring cryogenic or transition-metal-mediated selectivity control [2]. Using a generic pyrimidine building block without these specific features risks generating inseparable regioisomeric byproducts, lowering overall yield, and complicating purity validation in multi-step syntheses [3].

Quantitative Differentiation Evidence: 4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine vs. Analogs


Regioselective Mono-Substitution vs. Competitive Dichloro Reactivity

The target compound bears a single chlorine leaving group at C4, eliminating the regioselectivity problem inherent to the precursor 4,6-dichloro-2-(methoxymethyl)pyrimidine. In the precursor, two electronically inequivalent chlorines compete for nucleophilic attack, requiring careful stoichiometric and temperature control to favor mono-substitution [1]. The target compound eliminates this ambiguity entirely: only one electrophilic site exists, ensuring exclusive C4 substitution regardless of nucleophile or conditions .

medicinal chemistry building block nucleophilic aromatic substitution

Polar Surface Area (PSA) Differentiation vs. C6-Methyl Analog

The target compound exhibits a Topological Polar Surface Area (TPSA) of 44.24 Ų, which is 9.23 Ų higher than the 35.01 Ų reported for its closest C6-methyl analog, 4-chloro-2-(methoxymethyl)-6-methylpyrimidine [1]. This difference arises from the replacement of a methoxy group (C6) with a methyl group in the analog, removing one hydrogen bond acceptor.

drug design physicochemical properties permeability

LogP Differentiation vs. C6-Methyl and Dichloro Analogs

The computed LogP of 1.285 for the target compound positions it between the more lipophilic 4-chloro-2-(methoxymethyl)-6-methylpyrimidine (LogP 1.383) [1] and the also more lipophilic 4,6-dichloro-2-(methoxymethyl)pyrimidine (XLogP3-AA 1.8) [2]. The C6 methoxy group in the target compound increases polarity relative to both the C6-methyl analog (ΔLogP = -0.098) and the C6-chloro analog (ΔLogP ≈ -0.515).

lipophilicity ADME lead optimization

Synthetic Step Efficiency: One-Step High-Yield Preparation from Dichloro Precursor

The target compound is prepared in a single step from 2-methoxymethyl-4,6-dichloropyrimidine by treatment with sodium methoxide (1 equiv, THF, 0°C, 1 h), yielding 98% after aqueous workup . In contrast, the analogous 4-chloro-2,6-dimethoxypyrimidine requires a multi-step protocol and has been reported to yield 95% under similar conditions, with the noted complication of competitive methoxide displacement at C6 [1]. The 98% yield translates to a higher atom economy and lower raw material cost burden per gram of final product.

process chemistry synthetic route building block cost

C2 Methoxymethyl as a Latent Hydroxymethyl: Functional Group Orthogonality vs. C2-Methyl and C2-Methoxy Analogs

The C2 methoxymethyl (–CH₂OCH₃) substituent in the target compound is a protected hydroxymethyl group, offering a synthetic handle unavailable in C2-methyl analogs (e.g., 4-chloro-6-methoxy-2-methylpyrimidine, CAS 89466-39-7) or C2-methoxy analogs (e.g., 4-chloro-2,6-dimethoxypyrimidine) [1]. Upon deprotection, the resulting C2 hydroxymethyl can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., mesylate, halide) for further nucleophilic displacement [2]. This latent functionality enables sequential, bidirectional elaboration of the pyrimidine core that is inaccessible with non-functionalized C2 substituents.

protecting group strategy late-stage functionalization synthetic versatility

Recommended Application Scenarios for 4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine


Medicinal Chemistry: Regiospecific Core for Kinase Inhibitor Scaffolds

This compound is ideally suited as a pyrimidine core for ATP-competitive kinase inhibitors where the C4 position is used for amine coupling to the hinge-binding motif and the C2 methoxymethyl group is retained or deprotected for subsequent vector diversification. The single electrophilic site ensures exclusive C4 functionalization without regioisomeric byproducts, a critical advantage over dichloro precursors . The moderate TPSA (44.24 Ų) and LogP (1.285) place derivatives in a favorable oral drug-like space .

Agrochemical Intermediate: Herbicide and Plant Growth Regulator Synthesis

Patented as an intermediate in the synthesis of substituted N-[pyrimidin-2-ylmethyl]carboxamides with herbicidal activity (US2006/223708 A1, Bayer CropScience GmbH). The 98% synthesis yield from the dichloro precursor supports cost-effective scale-up for agrochemical lead optimization programs [1].

Diversity-Oriented Synthesis: Dual-Handle Building Block for Parallel Library Production

The combination of an orthogonal electrophilic chlorine (C4) and a protected alcohol (C2 methoxymethyl) enables a 'react then deprotect and react again' strategy. This architecture supports the efficient generation of diverse analog libraries from a single purchased intermediate, reducing inventory complexity compared to acquiring separate C2-methyl, C2-methoxy, and C2-hydroxymethyl building blocks [2].

Proof-of-Concept Studies: Pyrimidine SAR with Controlled Lipophilicity

When establishing structure-activity relationships around a pyrimidine scaffold, the systematically lower LogP (1.285 vs. 1.383 for the C6-methyl analog) and higher PSA (44.24 vs. 35.01 Ų) of derivatives from this building block provide a deliberate shift toward greater polarity . This is particularly useful for programs seeking to improve aqueous solubility or reduce hERG binding while maintaining target potency.

Quote Request

Request a Quote for 4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.